Belladonnine, beta-

Overview

Description

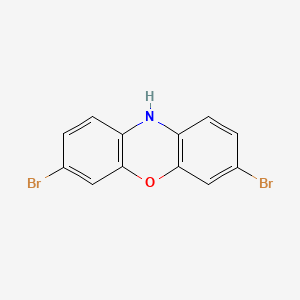

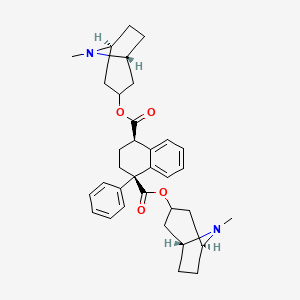

Belladonnine is a member of the class of tropane alkaloids and can be found in plants of the Solanaceae family . It is the cyclized dimer of apoatropine, dimer of atropic acid belladonnic, N CH3 tropine belladonnate . Commercially available preparations called “belladonnine” are sometimes a mixture of this chemical with atropine .

Molecular Structure Analysis

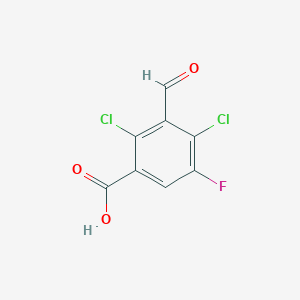

Belladonnine, beta- contains a total of 88 bonds; 46 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 five-membered rings, 5 six-membered rings, 2 seven-membered rings, 1 ten-membered ring, 2 esters (aliphatic), 2 .

Physical And Chemical Properties Analysis

Belladonnine has a molecular formula of C34H42N2O4 and an average mass of 542.708 Da . It has a density of 1.2±0.1 g/cm3, an index of refraction of 1.627, and a molar refractivity of 154.5±0.4 cm3 . It has 6 H bond acceptors, 0 H bond donors, 7 freely rotating bonds, and violates the Rule of 5 once .

Scientific Research Applications

Ultramolecular Homeopathy and Clinical Effects : A study investigated the clinical effects of ultramolecular homeopathy using Belladonna at an ultramolecular dose. The study, involving 253 healthy subjects, found no observable clinical effects or significant differences in proving rates between the Belladonna and placebo groups, suggesting that ultramolecular homeopathy, in this case, had no clinical effects (Brien, Lewith, & Bryant, 2003).

Gastrointestinal Motility : Research on the comparative action of Banthine, tincture of belladonna, and placebos on gastrointestinal tract motility in healthy male subjects showed that belladonna did not significantly affect gastric evacuation or the movement of barium along the intestine compared to placebos (Chapman, Wyman, Mora, Gillis, & Jones, 1953).

Homeopathic Treatment of Skin Reactions : A randomized, double-blind clinical trial explored the efficacy of homeopathic Belladonna 7cH in treating acute radiodermatitis in breast cancer patients undergoing radiotherapy. The study showed a trend towards better activity of the homeopathic medicine compared to placebo, particularly on skin heat, suggesting potential benefits in skin condition management during radiotherapy (Balzarini, Felisi, Martini, & De Conno, 2000).

Preoperative Use for Ureteral Stent Pain : A study on the use of belladonna and opium suppository before ureteroscopy and stent placement found it improved quality of life measures and reduced urinary-related pain, indicating its potential in preoperative management to alleviate stent-related discomfort (Lee, Holt, Hsi, Haynes, & Harper, 2017).

Mechanism of Action

Target of Action

Belladonnine, beta-, like other alkaloids found in the belladonna plant, primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the central nervous system and the parasympathetic nervous system .

Mode of Action

Belladonnine, beta- acts as a competitive antagonist at muscarinic receptors . This means it competes with the neurotransmitter acetylcholine for binding sites on these receptors. By blocking the binding of acetylcholine, belladonnine, beta- inhibits the activation of muscarinic receptors in both the central nervous system and parasympathetic postganglionic muscarinic receptors .

Biochemical Pathways

The antagonistic action of belladonnine, beta- on muscarinic receptors affects various biochemical pathways. The primary effect is the inhibition of the parasympathetic nervous system, which controls body functions such as heart rate, digestion, respiratory rate, salivation, and other processes .

Pharmacokinetics

The bioavailability of belladonnine, beta- would depend on factors such as its absorption rate, distribution in the body, metabolism, and excretion .

Result of Action

The antagonistic action of belladonnine, beta- on muscarinic receptors results in a range of effects. These include inhibition of secretions (resulting in dry mouth), tachycardia (increased heart rate), pupillary dilation and paralysis of accommodation (blurred vision), relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (leading to urinary retention), and inhibition of gastric acid secretion .

Safety and Hazards

Belladonnine is a component of Atropa belladonna, which is known to be a poisonous plant . In case of exposure, immediate medical attention is required . For eyes, flush with plenty of water for at least 15 minutes . For skin, flush with plenty of water while removing contaminated clothing and shoes . If ingested, do NOT induce vomiting . If inhaled, remove from exposure and move to fresh air immediately .

properties

IUPAC Name |

bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3/t23-,24+,25-,26+,27?,28?,30-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-SMQSVUFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H]3CC[C@](C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6C[C@H]7CC[C@@H](C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50217161 | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6696-63-5 | |

| Record name | Belladonnine, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belladonnine, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50217161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELLADONNINE, .BETA.- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR53M0MH3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)

![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)